molecular formula C24H24ClN3O2S B2368391 2-((4-chlorobenzyl)thio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1111170-70-7

2-((4-chlorobenzyl)thio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2368391
CAS No.: 1111170-70-7
M. Wt: 453.99
InChI Key: SZAPAYZLUDUGHU-UHFFFAOYSA-N
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Description

The compound 2-((4-chlorobenzyl)thio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a pyrrolo[3,2-d]pyrimidinone derivative characterized by a fused bicyclic core with multiple substituents:

  • 2-((4-Chlorobenzyl)thio): A sulfur-linked 4-chlorobenzyl group at position 2.
  • 3-(3-Methoxypropyl): A methoxypropyl chain at position 3.
  • 5-Methyl and 7-Phenyl: Methyl and phenyl groups at positions 5 and 7, respectively.

Structural confirmation would rely on 1H-NMR, 13C-NMR, and LC-MS, as seen in related pyrrolo- and thienopyrimidinones .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-(3-methoxypropyl)-5-methyl-7-phenylpyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O2S/c1-27-15-20(18-7-4-3-5-8-18)21-22(27)23(29)28(13-6-14-30-2)24(26-21)31-16-17-9-11-19(25)12-10-17/h3-5,7-12,15H,6,13-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAPAYZLUDUGHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)CCCOC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-chlorobenzyl)thio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a member of the pyrrolo[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H22ClN3OS\text{C}_{20}\text{H}_{22}\text{ClN}_3\text{OS}

This structure features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 4-chlorobenzylthio and 3-methoxypropyl substituents is significant for its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo[3,2-d]pyrimidines. For instance, a series of halogenated pyrrolo[3,2-d]pyrimidines demonstrated significant antiproliferative activity across various cancer cell lines. The EC50 values ranged from 0.014 to 14.5 μM , indicating potent activity against cancer cells, particularly in pancreatic cancer models (MIA Pa-Ca-2) .

Table 1: Antiproliferative Activity of Pyrrolo[3,2-d]pyrimidines

CompoundCell LineEC50 (μM)MTD (mg/kg)
6MIA Pa-Ca-20.0145–10
7Various0.83–7.340

These compounds also showed a mechanism involving cell cycle arrest at the G2/M phase , leading to increased apoptosis in treated cells .

The mechanisms underlying the anticancer effects involve multiple pathways:

  • Inhibition of Mitochondrial and Cytosolic Metabolism : A novel pyrrolo[3,2-d]pyrimidine inhibitor was shown to disrupt one-carbon metabolism and activate pathways leading to increased reactive oxygen species (ROS), contributing to cytotoxicity .
  • Targeting HSP90 : Some derivatives act as inhibitors of Heat Shock Protein 90 (HSP90), which plays a crucial role in protein folding and stability in cancer cells . By inhibiting HSP90, these compounds can induce degradation of client oncoproteins.

Antimicrobial Activity

In addition to anticancer properties, some pyrrolo[3,2-d]pyrimidine derivatives have been evaluated for their antibacterial activity. One study reported weak antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli . However, further optimization may be required to enhance their efficacy against bacterial strains.

Case Studies

  • Study on Anticancer Efficacy : A study involving the administration of a related pyrrolo[3,2-d]pyrimidine compound demonstrated significant tumor reduction in mouse models with pancreatic cancer. The maximum tolerated dose (MTD) was established at 40 mg/kg , indicating a favorable therapeutic index relative to existing chemotherapeutics .
  • Pharmacokinetics : The pharmacokinetic profile showed a plasma half-life of approximately 32.7 minutes , suggesting rapid metabolism and clearance from the body. This rapid turnover may necessitate more frequent dosing or formulation adjustments to maintain therapeutic levels .

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds with a pyrrolo[3,2-d]pyrimidine structure exhibit significant antimicrobial activity. For example:

  • Activity Against Bacteria : Similar derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 1 to 20 µM .
CompoundTarget BacteriaMIC (µM)
Compound AE. coli10
Compound BS. aureus15

Anticancer Properties

The anticancer potential of this compound is notable, particularly due to its structural features that allow for interaction with cellular mechanisms involved in tumor growth:

  • Mechanism of Action : It may inhibit key enzymes involved in cell proliferation and metabolism, leading to reduced tumor growth .
  • Cytotoxicity Studies : In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines with IC50 values ranging from 2 to 10 µM .
Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)3.5
HeLa (Cervical Cancer)5.0

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of similar pyrrolo[3,2-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results that suggest potential for further development in treating resistant strains .
  • Cytotoxicity Assessment :
    In a cytotoxicity assay on human embryonic kidney cells (HEK293), derivatives were found to be non-toxic at concentrations effective against bacterial strains, indicating a favorable safety profile for therapeutic applications .

Comparison with Similar Compounds

Core Scaffold and Substitution Patterns

The target compound belongs to the pyrrolo[3,2-d]pyrimidinone family, distinct from thieno[3,2-d]pyrimidinones (e.g., compounds in ) and pyrazolo[3,4-d]pyrimidinones (e.g., ). Key differences include:

  • Electron-Donating Substituents : The 3-methoxypropyl group in the target compound may enhance solubility compared to rigid aromatic substituents (e.g., 3-methoxyphenyl in compound 3a ).
  • Thioether Linkage: The 4-chlorobenzyl thioether at position 2 is analogous to fluorobenzyl thioethers in pyrazolo-pyrimidinones (e.g., 13g and 13h in ), which influence steric bulk and metabolic stability.

Key Observations :

  • Yields for pyrrolo-pyrimidinones (e.g., 56: 57% ) are generally higher than pyrazolo analogs (e.g., 13g: 21.6% ), likely due to steric challenges in pyrazolo systems.
  • Thioether substituents (e.g., 4-chlorobenzyl vs. 3-fluorobenzyl) require tailored alkylation conditions, as seen in .

Physicochemical Properties

  • Melting Points: Thienopyrimidinones (e.g., 3a: 148–150°C ) exhibit lower melting points than hydroxylated derivatives (e.g., 3b: 303–304°C ), suggesting hydrogen bonding significantly impacts crystallinity.
  • Solubility : The 3-methoxypropyl chain in the target compound may improve aqueous solubility compared to purely aromatic substituents (e.g., 3-methoxyphenyl in 3a ).

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